3-Iodo-2-methoxyisonicotinic acid
Description
3-Iodo-2-methoxyisonicotinic acid is a pyridine derivative characterized by a carboxylic acid group at position 4, a methoxy group at position 2, and an iodine substituent at position 3 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting pyridine-dependent enzymes or receptors . Its molecular formula is C₇H₆INO₃, with a molecular weight of 295.03 g/mol. The iodine atom introduces steric bulk and electronic effects, distinguishing it from non-halogenated or lighter halogenated analogs.
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-iodo-2-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6INO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) |
InChI Key |
FEMMIXJBPVMIGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1I)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 3-iodo-2-methoxyisonicotinic acid with key analogs, highlighting structural differences and applications:
Key Observations:
Halogen Effects: The iodine atom in this compound increases its molecular weight by ~122 g/mol compared to the fluoro analog (171.13 g/mol) and ~65 g/mol compared to the dichloro variant (230.03 g/mol). This impacts solubility and pharmacokinetics, as iodine’s bulkiness may reduce aqueous solubility but enhance lipophilicity .
Functional Group Modifications: Replacing the carboxylic acid with a nitrile (e.g., 3-iodo-2-methoxyisonicotinonitrile) eliminates acidity, increasing lipophilicity and altering reactivity in coupling reactions . The benzoic acid analog (3-iodo-2-methoxybenzoic acid) lacks the pyridine ring’s electron-deficient nature, which could reduce its utility in metal-catalyzed reactions common in drug synthesis .
Synthetic Feasibility :
- The fluoro analog (3-fluoro-2-methoxyisonicotinic acid) is synthesized with a reported yield of 87% , likely due to fluorine’s small size facilitating electrophilic substitution . Iodination reactions, in contrast, may require specialized reagents (e.g., N-iodosuccinimide) and milder conditions to avoid dehalogenation .
Positional Isomerism and Reactivity
- 2,5-Dichloro-3-methoxyisonicotinic acid () demonstrates how substituent positions alter electronic effects.
- 3-Iodo-2-methoxyisonicotinonitrile () positions the nitrile group at C4, enabling participation in cycloaddition or hydrolysis reactions, unlike the carboxylic acid group in the target compound .
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